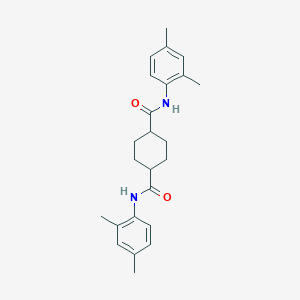![molecular formula C19H23N3O2S2 B250181 N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-phenylthiourea](/img/structure/B250181.png)
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-phenylthiourea (MPSP) is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. MPSP has been shown to exhibit potent inhibitory effects on several enzymes and receptors, making it a promising candidate for drug development and other research applications. In
Applications De Recherche Scientifique
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-phenylthiourea has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. This compound has been shown to exhibit potent inhibitory effects on several enzymes and receptors, such as carbonic anhydrase, acetylcholinesterase, and tyrosine kinase receptors. These inhibitory effects make this compound a promising candidate for drug development and other research applications.
Mécanisme D'action
The mechanism of action of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-phenylthiourea is not fully understood, but it is believed to involve the inhibition of enzymes and receptors that play important roles in various cellular processes. For example, this compound has been shown to inhibit carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, this compound may disrupt this balance and lead to physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, such as inhibition of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells. These effects make this compound a promising candidate for drug development and other research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-phenylthiourea in lab experiments is its potent inhibitory effects on enzymes and receptors, which can be useful for studying the role of these molecules in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-phenylthiourea, including the development of more potent and selective inhibitors, the investigation of its effects on other enzymes and receptors, and the exploration of its potential applications in drug development and other research areas. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-phenylthiourea can be synthesized using a variety of methods, including the reaction of 4-aminobenzenesulfonyl chloride with 4-methylpiperidine, followed by the reaction of the resulting product with phenylisothiocyanate. The final product can be purified using various chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).
Propriétés
Formule moléculaire |
C19H23N3O2S2 |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-phenylthiourea |
InChI |
InChI=1S/C19H23N3O2S2/c1-15-11-13-22(14-12-15)26(23,24)18-9-7-17(8-10-18)21-19(25)20-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H2,20,21,25) |
Clé InChI |
ACHUHMLMIDMLCS-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
SMILES canonique |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)



![Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)
![Tert-butyl 4-[(biphenyl-4-ylcarbonyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B250107.png)
![4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide](/img/structure/B250112.png)
![methyl 2-{[(cyclopentylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250114.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250115.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250116.png)
![N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B250117.png)
![N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B250118.png)
![N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide](/img/structure/B250121.png)
![N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250122.png)
